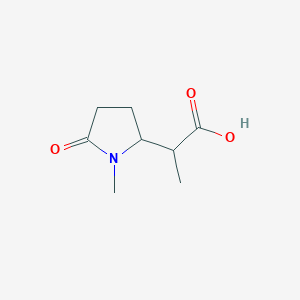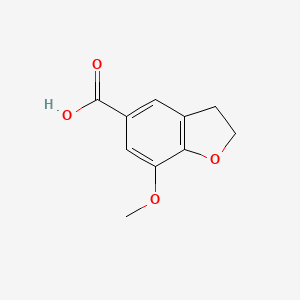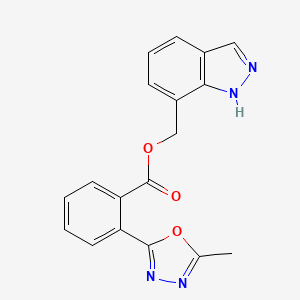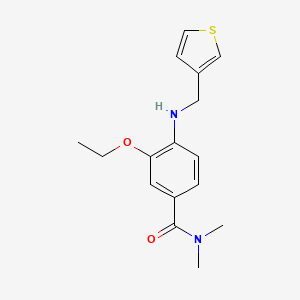![molecular formula C11H19N3OS B7647289 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine, also known as MTDP, is a compound that has gained significant attention in scientific research due to its potential in various fields. MTDP is a small molecule that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced apoptosis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine. One area of interest is the development of more efficient synthesis methods to obtain higher yields of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for the development of potential therapeutic applications. Additionally, the study of the potential of this compound in combination with other compounds for the treatment of various diseases is an area of future research.
Méthodes De Synthèse
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been synthesized using different methods, including the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3-chloropropanol in the presence of a base, followed by the reaction with oxirane. Another method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3-chloropropanal in the presence of a base, followed by the reaction with oxirane. These methods have been optimized to obtain high yields of this compound.
Applications De Recherche Scientifique
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been studied extensively for its potential in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been studied for its potential in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-3-10(9-4-5-15-7-9)12-6-11-14-13-8(2)16-11/h9-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKFHAUDZZMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCOC1)NCC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)



![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)
![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)


![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)